

Thermochemical Profile and Bioactivation of 1,2-Diethylhydrazine: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Diethylhydrazine

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Abstract

This technical guide provides a comprehensive overview of the available thermochemical data for **1,2-diethylhydrazine**, a compound of interest in various chemical and toxicological research fields. Due to the absence of experimentally determined thermochemical values for **1,2-diethylhydrazine** in publicly accessible literature, this report presents high-quality calculated data. For comparative purposes, experimentally derived data for the closely related analogue, 1,2-dimethylhydrazine, is also included. A detailed, representative experimental protocol for determining the standard enthalpy of formation of liquid organic nitrogen compounds via bomb calorimetry is provided to guide future experimental work. Furthermore, this guide elucidates the logical pathway of metabolic activation for 1,2-dialkylhydrazines, a critical aspect of their carcinogenic activity, through a detailed diagram. This document aims to serve as a foundational resource for professionals requiring thermochemical data and an understanding of the bioactivation of **1,2-diethylhydrazine**.

Thermochemical Data

The experimental determination of the heat of formation for **1,2-diethylhydrazine** has not been reported in the reviewed scientific literature. However, calculated values are available and provide a useful estimate. For a robust comparison, the experimentally determined thermochemical properties of the analogous compound, 1,2-dimethylhydrazine, are presented alongside the calculated data for **1,2-diethylhydrazine**.

Property	1,2-Diethylhydrazine (C ₄ H ₁₂ N ₂)	1,2-Dimethylhydrazine (C ₂ H ₈ N ₂)
Molar Mass	88.15 g/mol	60.10 g/mol
Standard Enthalpy of Formation (Liquid, 298.15 K)	No Experimental Data Available	+54.30 ± 0.60 kJ/mol
Standard Enthalpy of Combustion (Liquid, 298.15 K)	No Experimental Data Available	-1981.4 ± 0.5 kJ/mol
Standard Gibbs Free Energy of Formation (Gas, 298.15 K)	+161.58 kJ/mol (Calculated)[1]	No Data Available

Experimental Protocol: Determination of the Standard Enthalpy of Formation by Bomb Calorimetry

The following protocol describes a standard method for the experimental determination of the standard enthalpy of combustion of a liquid organic nitrogen compound, from which the standard enthalpy of formation can be derived.

Objective: To determine the standard enthalpy of combustion of a liquid organic sample using an isoperibol bomb calorimeter and calculate its standard enthalpy of formation.

Materials:

- Isoperibol bomb calorimeter
- Oxygen bomb
- Calorimeter bucket
- High-precision digital thermometer
- Ignition unit
- Pellet press

- Crucible
- Benzoic acid (standard reference material)
- Liquid organic sample (e.g., **1,2-diethylhydrazine**)
- Fuse wire (e.g., nickel-chromium)
- High-pressure oxygen cylinder
- Distilled water

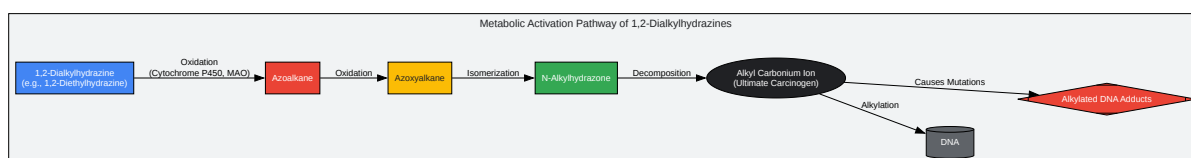
Procedure:

- **Calorimeter Calibration:** a. A pellet of approximately 1 g of benzoic acid is accurately weighed and placed in the crucible. b. A 10 cm piece of fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the benzoic acid pellet. c. The bomb is assembled and purged with oxygen to remove atmospheric nitrogen, then filled with oxygen to a pressure of approximately 30 atm. d. The bomb is placed in the calorimeter bucket containing a known mass of distilled water. e. The calorimeter is assembled, and the temperature is monitored until a steady rate of change is observed. f. The sample is ignited, and the temperature is recorded at regular intervals until a final steady temperature is reached. g. The heat capacity of the calorimeter is calculated from the known enthalpy of combustion of benzoic acid and the observed temperature rise.
- **Sample Measurement:** a. A volatile liquid sample is typically encapsulated in a gelatin capsule or a similar container of known heat of combustion. An accurately weighed sample of approximately 0.5-0.8 g is used. b. The encapsulated sample is placed in the crucible, and the fuse wire is arranged to ensure ignition. c. The procedure from step 1c to 1f is repeated for the liquid sample.
- **Data Analysis:** a. The corrected temperature rise is determined by accounting for heat exchange with the surroundings. b. The total heat released during the combustion is calculated using the heat capacity of the calorimeter and the corrected temperature rise. c. Corrections are made for the heat of combustion of the fuse wire and the capsule (if used), and for the formation of nitric acid from residual nitrogen. d. The standard enthalpy of combustion of the liquid sample is calculated per mole. e. The standard enthalpy of formation

is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO_2 , H_2O , and N_2).

Visualization of Metabolic Activation

1,2-Dialkylhydrazines, including **1,2-diethylhydrazine**, are known to be potent carcinogens. Their carcinogenicity is not a property of the parent molecule but rather a result of metabolic activation to reactive electrophiles that can alkylate DNA. The following diagram illustrates the generally accepted logical pathway for this bioactivation process.



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Caption: Metabolic activation pathway of 1,2-dialkylhydrazines.

Disclaimer: The thermochemical data for **1,2-diethylhydrazine** presented in this document are based on computational estimations and have not been experimentally verified. The experimental protocol provided is a general representation and may require optimization for specific laboratory conditions and for handling a potentially carcinogenic substance. All experimental work should be conducted with appropriate safety precautions.

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References

- 1. dippr.chem.mtu.edu [dippr.chem.mtu.edu]
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